molecular formula C14H17BN2O2 B11857202 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine

Cat. No.: B11857202
M. Wt: 256.11 g/mol
InChI Key: URZOCORXLXMPQI-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine is a chemical compound that belongs to the class of boronic esters It is characterized by the presence of a naphthyridine ring system substituted with a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,6-naphthyridine and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Borylation Reaction: The key step involves the borylation of the naphthyridine ring using a palladium-catalyzed cross-coupling reaction.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the boronic ester to other functional groups.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.

Major Products

The major products formed from these reactions include boronic acids, alcohols, and substituted naphthyridine derivatives.

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine involves its ability to form stable complexes with various molecules. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in various applications, including drug delivery and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine is unique due to its naphthyridine ring system, which imparts distinct electronic properties and reactivity compared to other boronic esters. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H17BN2O2

Molecular Weight

256.11 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine

InChI

InChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)12-10-6-5-8-16-11(10)7-9-17-12/h5-9H,1-4H3

InChI Key

URZOCORXLXMPQI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC3=C2C=CC=N3

Origin of Product

United States

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